s-Geranylgeranyl-l-cysteine
Description
Contextualization within Protein Prenylation and Other Post-Translational Modifications
S-Geranylgeranyl-L-cysteine is the product of a specific type of protein prenylation known as geranylgeranylation. wikipedia.org Prenylation is a post-translational modification where a farnesyl (15-carbon) or a geranylgeranyl (20-carbon) isoprenoid is covalently attached to a cysteine residue of a protein. annualreviews.orgnih.gov This modification is crucial for the proper functioning of numerous proteins. nih.gov
Geranylgeranylation is catalyzed by two main enzymes: protein geranylgeranyltransferase type I (GGTase-I) and Rab geranylgeranyltransferase (RGGT or GGTase-II). wikipedia.orgwikipedia.org GGTase-I attaches a single geranylgeranyl group to proteins with a C-terminal CaaX motif, where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is typically leucine (B10760876) or phenylalanine. wikipedia.orgacs.org RGGT, on the other hand, attaches two geranylgeranyl groups to cysteine residues in Rab proteins, which have C-terminal motifs like -CXC, -CCXX, or -XXCC. wikipedia.orgtandfonline.comnih.gov The formation of S-geranylgeranyl-protein involves the transfer of the geranylgeranyl group from geranylgeranyl diphosphate (B83284) to a protein's cysteine residue. wikipedia.orgebi.ac.uk
Following prenylation, many proteins undergo further modifications. For those modified by GGTase-I, the terminal three amino acids (aaX) are often cleaved off, and the newly exposed this compound residue may be carboxylated. acs.org This series of modifications enhances the protein's hydrophobicity, facilitating its anchoring to cellular membranes. wikipedia.orgresearchgate.net
Significance in Cellular Regulation and Signaling Pathways Research
The attachment of the geranylgeranyl moiety to proteins, forming this compound, is a pivotal event in numerous cellular regulatory and signaling pathways. This modification is essential for the proper localization and function of a wide array of signaling proteins. annualreviews.org
Key protein families regulated by geranylgeranylation include:
Rho family GTPases: Proteins like RhoA, Rac, and Cdc42 are critical regulators of the actin cytoskeleton, cell polarity, and cell cycle progression. uniprot.orgaacrjournals.org Their geranylgeranylation is considered essential for their membrane association and biological activity. aacrjournals.org
Rab family GTPases: These proteins are master regulators of vesicular transport, including vesicle budding, movement, and fusion. tandfonline.com The double geranylgeranylation of Rab proteins by RGGT is necessary for their correct localization to cellular membranes, without which they remain non-functional in the cytoplasm. tandfonline.com
Heterotrimeric G protein gamma (γ) subunits: Many γ-subunits of heterotrimeric G proteins are geranylgeranylated, which is crucial for their function in signal transduction from G protein-coupled receptors. wikipedia.orgfrontiersin.org
Research has demonstrated the profound impact of geranylgeranylation on various signaling pathways. For instance, it plays a crucial role in cancer cell proliferation and survival. nih.gov Inhibition of geranylgeranylation has been shown to impede the growth of myeloma cells by causing them to accumulate in the G1 phase of the cell cycle. aacrjournals.org Furthermore, geranylgeranylation signaling is implicated in breast cancer cell mitosis through the YAP-activated transcription of kinetochore/centromere genes. nih.gov
In the immune system, protein geranylgeranylation is required for chemokine receptor signaling and the function of Th17 cells. frontiersin.org It also influences B cell activation, and its inhibition can impair their ability to stimulate T cell immunity. aai.org
Examples of Proteins Undergoing Geranylgeranylation
| Protein Family | Specific Examples | Primary Function | Reference |
|---|---|---|---|
| Rho family GTPases | RhoA, Rac1, Cdc42 | Cytoskeletal regulation, cell cycle progression | uniprot.orgaacrjournals.org |
| Rab family GTPases | Rab1A, Rab3A, Rab5A | Vesicular transport | tandfonline.comnih.gov |
| Heterotrimeric G proteins | γ-subunits | Signal transduction | wikipedia.orgfrontiersin.org |
Overview of Research Utility as a Synthetic Substrate or Inhibitor
Beyond its natural role, this compound and its derivatives are invaluable tools in biochemical and cellular research. The synthetic compound N-acetyl-S-geranylgeranyl-L-cysteine (AGGC) is widely used as a research tool. caymanchem.comcaymanchem.com
AGGC serves as a synthetic substrate for isoprenylated protein methyltransferase (Icmt), an enzyme that catalyzes the carboxyl methylation of prenylated proteins. annualreviews.orgcaymanchem.comcaymanchem.com By acting as a substrate, AGGC can competitively inhibit the methylation of endogenous geranylgeranylated proteins. caymanchem.comcaymanchem.com This allows researchers to investigate the specific role of this final modification step in protein function. Studies have shown that Icmt can methylate both farnesylated and geranylgeranylated cysteine residues. annualreviews.orgcaymanchem.com
Furthermore, AGGC and other related compounds have been used as inhibitors to probe the functions of geranylgeranylated proteins in various cellular processes. For example, AGGC has been shown to inhibit store-regulated Ca2+ entry in human platelets and β2-integrin-induced actin polymerization. merckmillipore.comportlandpress.com These inhibitory effects help to elucidate the involvement of geranylgeranylated proteins in these specific signaling events.
The ability to synthesize and utilize molecules like this compound and its analogs provides researchers with powerful means to dissect the complex roles of protein prenylation in health and disease.
Research Applications of this compound and its Analogs
| Compound | Application | Mechanism of Action | Reference |
|---|---|---|---|
| N-acetyl-S-geranylgeranyl-L-cysteine (AGGC) | Substrate for Icmt | Acts as a competitive substrate for isoprenylated protein methyltransferase | annualreviews.orgcaymanchem.comcaymanchem.com |
| N-acetyl-S-geranylgeranyl-L-cysteine (AGGC) | Inhibitor of cellular processes | Inhibits methylation of endogenous geranylgeranylated proteins, affecting downstream signaling | merckmillipore.comportlandpress.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
131404-69-8 |
|---|---|
Molecular Formula |
C23H39NO2S |
Molecular Weight |
393.6 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C23H39NO2S/c1-18(2)9-6-10-19(3)11-7-12-20(4)13-8-14-21(5)15-16-27-17-22(24)23(25)26/h9,11,13,15,22H,6-8,10,12,14,16-17,24H2,1-5H3,(H,25,26)/b19-11+,20-13+,21-15+/t22-/m0/s1 |
InChI Key |
ZVHYBHXYDZELLD-REPDADMKSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCSCC(C(=O)O)N)C)C)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CSC[C@@H](C(=O)O)N)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCSCC(C(=O)O)N)C)C)C)C |
Synonyms |
geranylgeranylcysteine |
Origin of Product |
United States |
Isoprenoid Biosynthesis and Geranylgeranyl Transfer Pathways
Generation of Isoprenoid Building Blocks: Isopentenyl Diphosphate (B83284) (IPP) and Dimethylallyl Diphosphate (DMAPP)
Two independent and ancient pathways are responsible for the production of IPP and DMAPP: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (B84403) (MEP) pathway. microbiologyresearch.orgpnas.orggenome.jp
Mevalonate Pathway Contribution
Present in eukaryotes, archaea, and some bacteria, the MVA pathway is a cornerstone of cellular metabolism. wikipedia.orgfrontiersin.org It initiates with acetyl-CoA and proceeds through a series of enzymatic reactions to produce IPP and DMAPP. wikipedia.orgmetwarebio.com
The key steps in the MVA pathway are as follows:
Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, a reaction catalyzed by acetyl-CoA acetyltransferase (also known as thiolase). metwarebio.comcreative-proteomics.com
HMG-CoA synthase then catalyzes the condensation of acetoacetyl-CoA with a third molecule of acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.orgmetwarebio.com
HMG-CoA is subsequently reduced to mevalonate by the enzyme HMG-CoA reductase. This is a rate-limiting step in the pathway. wikipedia.orgtandfonline.com
Mevalonate undergoes two consecutive phosphorylation steps, catalyzed by mevalonate kinase and phosphomevalonate kinase, to form mevalonate-5-diphosphate. metwarebio.comnih.gov
Finally, mevalonate-5-diphosphate decarboxylase catalyzes the ATP-dependent decarboxylation of mevalonate-5-diphosphate to yield IPP. metwarebio.comnih.gov
IPP is then isomerized to DMAPP by the enzyme isopentenyl-diphosphate isomerase. metwarebio.com
Table 1: Key Enzymes of the Mevalonate Pathway
| Enzyme | Function |
|---|---|
| Acetyl-CoA acetyltransferase (Thiolase) | Condenses two acetyl-CoA molecules to form acetoacetyl-CoA. metwarebio.comcreative-proteomics.com |
| HMG-CoA synthase | Converts acetoacetyl-CoA to HMG-CoA. wikipedia.orgmetwarebio.com |
| HMG-CoA reductase | Reduces HMG-CoA to mevalonate. wikipedia.orgtandfonline.com |
| Mevalonate kinase | Phosphorylates mevalonate. nih.gov |
| Phosphomevalonate kinase | Adds a second phosphate group to form mevalonate-5-diphosphate. nih.gov |
| Mevalonate-5-diphosphate decarboxylase | Converts mevalonate-5-diphosphate to IPP. metwarebio.comnih.gov |
| Isopentenyl-diphosphate isomerase | Isomerizes IPP to DMAPP. metwarebio.com |
Methylerythritol Phosphate (MEP)/Deoxyxylulose Phosphate (DOXP) Pathway Contribution
The MEP pathway, also known as the non-mevalonate or DXP pathway, is found in most bacteria, some eukaryotic parasites, and in the plastids of plant cells. microbiologyresearch.orgtandfonline.comrsc.org It represents an alternative route to the synthesis of IPP and DMAPP. pnas.org
The MEP pathway proceeds through the following seven enzymatic steps:
The pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP), catalyzed by DXP synthase (DXS). rsc.orgmdpi.com
DXP is then converted to MEP by DXP reductoisomerase (DXR). rsc.orgnih.gov
MEP is transformed into 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) by CDP-ME synthetase. nih.gov
CDP-ME kinase then phosphorylates CDP-ME to produce 4-diphosphocytidyl-2-C-methyl-D-erythritol-2-phosphate (CDP-MEP). nih.gov
CDP-MEP is subsequently cyclized to 2-C-methyl-D-erythritol-2,4-cyclodiphosphate (MEcPP) by the enzyme IspF. nih.govnih.gov
IspG catalyzes the ring-opening of MEcPP to form 4-hydroxy-3-methyl-butenyl 1-diphosphate (HMBPP). nih.gov
Finally, the enzyme IspH converts HMBPP into both IPP and DMAPP. nih.gov
Table 2: Key Enzymes of the MEP/DOXP Pathway
| Enzyme | Function |
|---|---|
| 1-deoxy-D-xylulose-5-phosphate synthase (DXS) | Catalyzes the initial condensation to form DXP. rsc.orgmdpi.com |
| 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) | Converts DXP to MEP. rsc.orgnih.gov |
| CDP-ME synthetase (IspD) | Transforms MEP to CDP-ME. nih.gov |
| CDP-ME kinase (IspE) | Phosphorylates CDP-ME. nih.gov |
| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (IspF) | Cyclizes CDP-MEP to MEcPP. nih.govnih.gov |
| 4-hydroxy-3-methyl-butenyl 1-diphosphate synthase (IspG) | Opens the ring of MEcPP to form HMBPP. nih.gov |
| 4-hydroxy-3-methyl-butenyl 1-diphosphate reductase (IspH) | Converts HMBPP to IPP and DMAPP. nih.gov |
Synthesis of Geranylgeranyl Diphosphate (GGPP)
With the building blocks IPP and DMAPP in place, the next stage is the synthesis of the 20-carbon isoprenoid, Geranylgeranyl Diphosphate (GGPP). nih.govnih.govmdpi.com
Role of Geranylgeranyl Diphosphate Synthase (GGDPS) in GGPP Production
Geranylgeranyl Diphosphate Synthase (GGDPS) is the key enzyme responsible for the production of GGPP. nih.govnih.govresearchgate.net It catalyzes the condensation of one molecule of farnesyl diphosphate (FPP), a 15-carbon isoprenoid, with one molecule of IPP to form the 20-carbon GGPP. mdpi.com FPP itself is synthesized from the condensation of DMAPP and two molecules of IPP. Thus, GGDPS plays a crucial role in elongating the isoprenoid chain to the necessary length for geranylgeranylation. nih.govmdpi.com
Protein Geranylgeranylation Mechanisms
The final step in the formation of S-Geranylgeranyl-L-cysteine is the attachment of the geranylgeranyl group to a cysteine residue within a target protein. wikipedia.org This post-translational modification, known as geranylgeranylation, is a form of prenylation. wikipedia.orgwikipedia.org
Geranylgeranyltransferase Type I (GGTase I) and CaaX Motif Recognition
The enzyme responsible for this transfer is Geranylgeranyltransferase Type I (GGTase-I). wikipedia.orgwikipedia.org GGTase-I recognizes and binds to proteins that contain a specific C-terminal amino acid sequence known as the CaaX box or motif. wikipedia.orgnih.govrcsb.org In this motif, 'C' represents a cysteine residue, 'a' is typically an aliphatic amino acid, and 'X' is the terminal amino acid that determines the specificity of the prenyltransferase. nih.govjenabioscience.com
GGTase-I specifically recognizes CaaX motifs where the 'X' residue is typically a leucine (B10760876). wikipedia.orgnih.gov The enzyme catalyzes the transfer of the 20-carbon geranylgeranyl group from GGPP to the sulfur atom of the cysteine residue within the CaaX motif, forming a stable thioether linkage. wikipedia.orgmolbiolcell.org This reaction results in the formation of a geranylgeranylated protein. Subsequent proteolytic cleavage of the "-aaX" tripeptide leaves this compound at the C-terminus of the modified protein. nih.gov
Table 3: Components of Protein Geranylgeranylation
| Component | Description |
|---|---|
| Geranylgeranyl Diphosphate (GGPP) | The 20-carbon isoprenoid donor molecule. nih.govnih.govmdpi.com |
| Geranylgeranyltransferase Type I (GGTase-I) | The enzyme that catalyzes the transfer of the geranylgeranyl group. wikipedia.orgwikipedia.org |
| CaaX Motif | A C-terminal tetrapeptide sequence on the target protein, recognized by GGTase-I. wikipedia.orgnih.govrcsb.org |
| This compound | The final modified amino acid residue after geranylgeranylation and proteolysis. nih.gov |
Rab Geranylgeranyltransferase (GGTase II) and CXC/CCXX Motif Recognition
Rab geranylgeranyltransferase, also known as GGTase-II, is an enzyme that catalyzes the double geranylgeranylation of Rab proteins, which are crucial for regulating vesicular transport within cells. tandfonline.comnih.gov Unlike GGTase-I, the function of GGTase-II is more complex as it requires an accessory protein called Rab Escort Protein (REP). nih.govmdpi.com REP binds to newly synthesized, unprenylated Rab proteins and presents them to the GGTase-II catalytic enzyme. tandfonline.comwikipedia.org After the geranylgeranylation reaction, REP continues to escort the now lipid-anchored Rab protein to its target membrane. wikipedia.orgresearchgate.net
GGTase-II is a heterodimeric enzyme composed of an α-subunit and a β-subunit. mdpi.com The β-subunit forms a hydrophobic binding cleft where the geranylgeranyl diphosphate (GGPP) molecule is held. tandfonline.com GGTase-II recognizes specific C-terminal motifs on Rab proteins to perform the modification. researchgate.net These motifs are distinct from the CaaX box recognized by GGTase-I and FTase. tandfonline.com The consensus sequences for GGTase-II are more diverse and typically involve two cysteine residues. researchgate.net Common motifs recognized by GGTase-II include -CXC, -CCXX, -XXCC, -CC, -CCX, and -CCXXX, where 'C' represents cysteine and 'X' can be any amino acid. tandfonline.commdpi.comresearchgate.netmdpi.com Both cysteine residues within these motifs are geranylgeranylated by the enzyme in a processive manner. nih.govresearchgate.net This double modification firmly anchors the Rab protein to the membrane, which is essential for its function in vesicle budding, transport, and fusion. tandfonline.com
Enzymatic Specificity and Substrate Preferences in Protein Geranylgeranylation
The specificity of protein prenylation, determining whether a protein is farnesylated or geranylgeranylated, is dictated by the structure of the three prenyltransferase enzymes and the C-terminal amino acid sequence of the substrate protein. nih.govtandfonline.com The three enzymes—farnesyltransferase (FTase), GGTase-I, and GGTase-II—exhibit distinct substrate preferences. embopress.org
FTase and GGTase-I are structurally similar, sharing a common α-subunit but having different β-subunits that determine their specificity for both the isoprenoid lipid and the protein substrate. mdpi.comasm.org These two enzymes recognize proteins with a C-terminal "CaaX box". nih.gov The identity of the 'X' residue is a primary determinant of which enzyme acts on the protein. wikipedia.orgasm.org GGTase-I preferentially modifies proteins where the 'X' is a leucine. wikipedia.orgduke.edu In contrast, FTase acts on proteins where 'X' is typically a methionine, serine, glutamine, or alanine. wikipedia.orgpnas.org The deeper isoprenoid binding pocket in GGTase-I compared to FTase accommodates the larger 20-carbon geranylgeranyl group. nih.gov
Interestingly, there can be some overlap in specificity. Under certain conditions, such as when farnesylation is blocked by inhibitors, some proteins that are normally farnesylated can be geranylgeranylated by GGTase-I. nih.gov Similarly, some proteins, like RhoB which has a CKVL sequence, can be modified by either FTase or GGTase-I, suggesting that the rules of specificity can be complex and context-dependent. pnas.org
Post Prenylation Processing and S Geranylgeranyl L Cysteine Maturation
C-Terminal Proteolytic Cleavage of Prenylated Proteins
Following geranylgeranylation in the cytosol, the modified protein must undergo endoproteolytic processing to remove the terminal three amino acids (-AAX) of the CAAX motif. nih.govpnas.org This cleavage event is a prerequisite for the subsequent methylation step and is crucial for the ultimate biological activity of a subset of these proteins.
Carboxyl Methylation of S-Geranylgeranyl-L-Cysteine Residues
After the Rce1-mediated removal of the -AAX tripeptide, the newly exposed α-carboxyl group of the this compound residue is subject to methylation. nih.govfrontiersin.org This reaction neutralizes the negative charge of the carboxylate, further increasing the hydrophobicity of the protein's C-terminus.
Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Activity and Substrate Specificity
The enzyme responsible for this methylation step is Isoprenylcysteine Carboxyl Methyltransferase (ICMT), an integral membrane protein of the endoplasmic reticulum. nih.govfrontiersin.org ICMT utilizes S-adenosyl-L-methionine (SAM) as the methyl donor to catalyze the formation of a methyl ester on the terminal this compound. nih.gov Studies using Icmt-deficient mice have demonstrated that ICMT is likely the sole enzyme responsible for methylating isoprenylated proteins, as lysates from these embryos could not methylate substrates like N-acetyl-S-geranylgeranyl-L-cysteine or Rab proteins. yeastgenome.org ICMT exhibits broad substrate specificity, acting on both S-farnesyl-L-cysteine and this compound containing substrates. nih.govpurdue.edu The enzyme's active site must accommodate both the hydrophilic SAM cofactor and the lipophilic isoprenylated substrate. purdue.edu
Functional Implications of Methylation for Protein Localization and Downstream Signaling
The addition of a methyl group to the this compound residue enhances the hydrophobicity of the C-terminus, which is thought to augment the protein's affinity for cellular membranes. nih.govnih.gov This modification can be critical for the proper subcellular localization and function of the protein. For example, inhibition of ICMT leads to decreased RhoA carboxyl methylation and activity, affecting endothelial monolayer permeability. ahajournals.org Overexpression of ICMT, conversely, increases RhoA methylation and its association with the membrane. ahajournals.org However, the impact of methylation can vary depending on the protein and the length of the lipid anchor. For geranylgeranylated G protein βγ subunits, methylation has only a minor effect on their ability to activate downstream effectors or adhere to vesicles, likely because the inherent hydrophobicity of the geranylgeranyl group is sufficient for strong membrane association. nih.govacs.orgacs.org In contrast, for Rab GTPases, which are also geranylgeranylated, the absence of methylation leads to a significant redistribution of the proteins to the cytosol, suggesting a role for methylation in regulating the cycle of membrane recruitment and retrieval. nih.gov This reversible methylation step may serve as a regulatory point in the signaling pathways of many CAAX proteins. purdue.edu
| Modification | Enzyme | Effect | Functional Consequence |
| Carboxyl Methylation | ICMT (Isoprenylcysteine Carboxyl Methyltransferase) | Neutralizes negative charge on C-terminal cysteine, increases hydrophobicity. nih.govacs.org | Enhances membrane association, regulates protein localization and activity (e.g., RhoA, Rab proteins). nih.govahajournals.org |
Catabolism and Degradation Pathways of Free this compound and Related Metabolites
The degradation of geranylgeranylated proteins releases free this compound. biossusa.comnih.gov The stable thioether bond of this metabolite presents a metabolic challenge, necessitating a specific enzymatic pathway for its breakdown to recycle the constituent cysteine and lipid components. researchgate.net
Prenylcysteine Oxidase (PCYOX) Activity and Substrate Specificity on this compound
The key enzyme in the catabolism of free prenylcysteines is Prenylcysteine Oxidase (PCYOX), also known as prenylcysteine lyase. uniprot.orgiusspavia.it PCYOX is a flavin-containing oxidase that catalyzes the cleavage of the thioether bond in S-prenyl-L-cysteine substrates. uniprot.orgnih.gov The reaction consumes molecular oxygen and produces L-cysteine, the corresponding isoprenoid aldehyde (geranylgeranial), and hydrogen peroxide. iusspavia.itnih.gov PCYOX is active on both S-farnesyl-L-cysteine and this compound but does not metabolize compounds with shorter prenyl chains. nih.govresearchgate.net Kinetic studies have shown that the bulky this compound is a substrate for PCYOX, although it is processed more slowly than S-farnesyl-L-cysteine, with product release being the rate-limiting step of the reaction. nih.gov The accumulation of S-farnesyl-L-cysteine and this compound in the tissues of PCYOX-deficient mice underscores the enzyme's critical role in the degradation pathway of prenylated proteins. google.com
| Enzyme | Substrates | Products | Key Features |
| PCYOX (Prenylcysteine Oxidase) | S-farnesyl-L-cysteine, this compound uniprot.orgnih.gov | L-cysteine, Isoprenoid aldehyde, Hydrogen peroxide iusspavia.itnih.gov | Flavin-dependent oxidase; cleaves the thioether bond of free prenylcysteines. uniprot.orgnih.gov |
Mechanism of Oxidative Thioether Bond Cleavage by PCYOX Enzymes
The maturation of this compound, a product of the degradation of geranylgeranylated proteins, culminates in the cleavage of its stable thioether bond to salvage the cysteine residue. This critical step is catalyzed by a family of enzymes known as prenylcysteine oxidases (PCYOXs). nih.govresearchgate.netresearchgate.net Initially misidentified as lyases, these enzymes were later correctly characterized as FAD-dependent thioether oxidases that employ a unique oxidative mechanism. duke.edusigmaaldrich.comnih.gov
The catalytic cycle of PCYOX enzymes involves several key steps. The reaction is initiated by the extraction of a pro-S-hydride from the substrate, this compound. nih.goviusspavia.it This leads to the reduction of the non-covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor to FADH₂ and the formation of a transient thiocarbenium ion intermediate. nih.goviusspavia.it This highly reactive intermediate is then thought to undergo spontaneous hydrolysis. nih.gov The hydrolysis produces an unstable thiohemiacetal, which subsequently rearranges to release the final products: L-cysteine, the corresponding C1-aldehyde of the isoprenoid (geranylgeranial), and hydrogen peroxide. nih.govduke.edugoogle.com Molecular oxygen is utilized as a co-substrate in the reaction to re-oxidize the reduced flavin (FADH₂ back to FAD), which generates the hydrogen peroxide byproduct. nih.govduke.edunih.gov
| Component | Role in the PCYOX-mediated Reaction |
| This compound | The substrate containing the thioether bond to be cleaved. |
| PCYOX Enzyme | The FAD-dependent oxidase that catalyzes the reaction. |
| FAD (Flavin Adenine Dinucleotide) | A non-covalently bound cofactor that is reduced and re-oxidized during catalysis. nih.govduke.edu |
| Molecular Oxygen (O₂) ** | The co-substrate used to re-oxidize the reduced flavin cofactor. nih.govduke.edunih.gov |
| Water (H₂O) | Reacts with the thiocarbenium ion intermediate. nih.gov |
| L-Cysteine | A final product of the reaction, salvaged for cellular use. nih.govresearchgate.net |
| Geranylgeranial | A final product; the C1-aldehyde of the isoprenoid moiety. nih.govgoogle.com |
| Hydrogen Peroxide (H₂O₂) ** | A stoichiometric byproduct generated during flavin re-oxidation. nih.govduke.edunih.gov |
Comparison with Other Cysteine Salvage Pathways
The PCYOX-mediated degradation of this compound represents a specific pathway for recovering cysteine from post-translationally modified proteins. This pathway can be compared with other cellular mechanisms for cysteine salvage and synthesis.
One notable comparison is a recently discovered S-alkyl cysteine salvage pathway in soil bacteria. acs.org This pathway also utilizes flavoenzymes to dealkylate S-alkylated cysteine, which is formed during the detoxification of environmental alkylating agents. acs.org However, it employs a two-step enzymatic process. The first enzyme, CmoO, is a flavoenzyme that catalyzes a stereospecific sulfoxidation of the S-alkyl cysteine. The second flavoenzyme, CmoJ, then catalyzes the cleavage of a C–S bond in the resulting sulfoxide (B87167) to yield a sulfenic acid, which is subsequently reduced to complete the salvage of cysteine. acs.org This contrasts with the single-enzyme mechanism of PCYOX, which directly cleaves the thioether bond through an oxidative process without a stable sulfoxide intermediate.
Other metabolic routes for obtaining cysteine are fundamentally different as they involve de novo synthesis rather than salvage. The conventional pathway for L-cysteine synthesis in many organisms is a three-step reaction starting from serine, which consumes acetyl coenzyme A. researchgate.net A more direct, novel pathway found in some archaea and developed for biotechnological production involves the one-step conversion of O-phospho-L-serine to L-cysteine, catalyzed by O-phosphoserine sulfhydrylase (OPSS). researchgate.net These synthesis pathways build cysteine from simpler precursors, unlike the PCYOX pathway which recycles cysteine from a complex biomolecule derived from protein degradation.
The metabolism of L-cysteine isomers also differs. The metabolic pathways for D-cysteine, for example, involve fewer enzymes than those for L-cysteine, which can lead to different toxicokinetic profiles. nih.gov The PCYOX pathway is specific for the L-enantiomer of cysteine that is incorporated into proteins.
| Pathway | Key Enzyme(s) | Substrate(s) | Mechanism | Purpose |
| Prenylcysteine Degradation | Prenylcysteine Oxidase (PCYOX) | S-Farnesyl-L-cysteine, this compound | Single-step oxidative thioether cleavage nih.govduke.edu | Salvage of L-cysteine from degraded prenylated proteins |
| Bacterial S-Alkyl Cysteine Salvage | CmoO, CmoJ (Flavoenzymes) | S-Alkyl cysteine | Two-step: Sulfoxidation followed by C-S bond cleavage acs.org | Salvage of L-cysteine from detoxification products acs.org |
| Conventional L-Cysteine Synthesis | Serine acetyltransferase, Cysteine synthase | Serine, Acetyl-CoA, Sulfide | Multi-step enzymatic synthesis | De novo synthesis of L-cysteine researchgate.net |
| Novel L-Cysteine Synthesis | O-phosphoserine sulfhydrylase (OPSS) | O-phospho-L-serine, Sulfide | Single-step enzymatic synthesis | De novo synthesis of L-cysteine researchgate.net |
Role of S Geranylgeranyl L Cysteine in Modulating Cellular Processes
Modulation of Isoprenylcysteine Carboxyl Methyltransferase Activity
Isoprenylcysteine carboxyl methyltransferase (ICMT) is an enzyme located in the endoplasmic reticulum that plays a crucial role in the post-translational modification of proteins containing a C-terminal CAAX motif. genecards.orggoogle.comunc.edu This modification process, known as carboxyl methylation, is the final step in a series of modifications that includes isoprenylation (the attachment of a farnesyl or geranylgeranyl lipid moiety) and proteolytic cleavage of the terminal three amino acids. google.comunc.edu Carboxyl methylation neutralizes the negative charge of the carboxyl group on the newly exposed isoprenylcysteine, which is important for the proper subcellular localization and function of many signaling proteins. ahajournals.organnualreviews.org
S-Geranylgeranyl-L-Cysteine as a Synthetic Substrate for ICMT Studies
This compound, often used in its N-acetylated form (N-acetyl-S-geranylgeranyl-L-cysteine or AGGC), serves as a valuable synthetic substrate for studying the activity of ICMT. caymanchem.combiocompare.compurdue.edu Because it mimics the structure of the natural geranylgeranylated cysteine residue of endogenous proteins, it can be used in in vitro assays to measure the kinetic properties of ICMT. purdue.edu For instance, studies have utilized AGGC to determine the K_m and V_max values of ICMT, providing insights into the enzyme's affinity for its substrates and its catalytic efficiency. The ability to use a synthetic substrate like AGGC allows for controlled experimental conditions to investigate the mechanism of ICMT and to screen for potential inhibitors. purdue.edu
This compound as an Inhibitor of Endogenous Protein Methylation
By acting as a competitive substrate, this compound effectively functions as an inhibitor of the methylation of endogenous isoprenylated proteins. google.comcaymanchem.comtargetmol.com When present in cells, it competes with the geranylgeranylated C-termini of native proteins for the active site of ICMT. molbiolcell.orgnih.govwikigenes.org This competitive inhibition leads to a decrease in the carboxyl methylation of key signaling proteins, such as small GTPases of the Rho and Ras families. ahajournals.orgmolbiolcell.org The inhibition of this crucial post-translational modification can have significant downstream effects on various cellular processes, including cell signaling, proliferation, and apoptosis. molbiolcell.orgnih.gov For example, inhibition of ICMT by AGGC has been shown to induce apoptosis in endothelial cells. molbiolcell.orgnih.gov
Influence on Small GTPase Function and Downstream Signaling Pathways
Small GTPases are a superfamily of proteins that act as molecular switches in a multitude of cellular signaling pathways, regulating processes such as cell growth, differentiation, and cytoskeletal organization. mdpi.comnih.gov Their function is tightly regulated by post-translational modifications, including geranylgeranylation and subsequent carboxyl methylation by ICMT. unc.edufrontiersin.org
Impact on RhoA Carboxyl Methylation and Activity
RhoA is a well-characterized member of the Rho family of small GTPases that plays a central role in regulating the actin cytoskeleton, cell adhesion, and cell motility. tandfonline.comahajournals.org The activity of RhoA is dependent on its proper localization to the plasma membrane, which is facilitated by post-translational modifications. ahajournals.org Inhibition of ICMT using N-acetyl-S-geranylgeranyl-l-cysteine has been demonstrated to decrease the carboxyl methylation of RhoA. ahajournals.orgahajournals.org This reduction in methylation impairs RhoA activity and its association with the cell membrane. ahajournals.orgtandfonline.com Studies have shown that decreased RhoA methylation and activity, as a result of ICMT inhibition, can lead to a reduction in endothelial monolayer permeability. ahajournals.orgahajournals.org Conversely, overexpression of ICMT leads to increased RhoA carboxyl methylation, membrane localization, and activity. ahajournals.org
Effects on Rac1 Methylation and Regulation of Reactive Oxygen Species Generation
Rac1, another member of the Rho family of GTPases, is a key regulator of various cellular processes, including cell adhesion, migration, and the production of reactive oxygen species (ROS) by NADPH oxidases. nih.govjci.org Similar to RhoA, Rac1 undergoes post-translational geranylgeranylation and carboxyl methylation. nih.govmdpi.com Inhibition of ICMT can lead to a decrease in Rac1 methylation, which in turn can affect its activity and downstream signaling. tandfonline.com Specifically, the proper function of Rac1 in activating NADPH oxidases to generate ROS has been shown to be dependent on its methylation status. For instance, the use of N-acetyl-S-geranylgeranyl-L-cysteine has been linked to a decrease in oxidative activation in neutrophils, suggesting an impairment in Rac1-mediated ROS generation. However, some studies have reported that ICMT inhibition did not affect Rac1 carboxyl methylation or localization in certain cell types, indicating that the regulation of Rac1 by ICMT may be cell-type specific. ahajournals.orgahajournals.org
Regulation of Actin Cytoskeleton Dynamics and Polymerization
The actin cytoskeleton is a dynamic network of protein filaments that is essential for maintaining cell shape, enabling cell movement, and participating in various signaling events. Small GTPases of the Rho family, including RhoA and Rac1, are master regulators of actin dynamics. tandfonline.comnih.gov The activity of these GTPases, and consequently their ability to regulate the actin cytoskeleton, is influenced by their post-translational modification state. N-acetyl-S-geranylgeranyl-L-cysteine has been shown to be a potent inhibitor of β2-integrin-induced actin polymerization. merckmillipore.com This inhibition is thought to occur through the disruption of the function of geranylgeranylated proteins, such as Rho family GTPases, which are critical for signaling pathways that lead to actin filament reorganization. nih.gov The ability of this compound to modulate actin polymerization highlights its role as a chemical tool to probe the intricate signaling networks that control cytoskeletal dynamics. nih.gov
Table 1: Research Findings on this compound's Cellular Effects
| Cellular Process | Effect of this compound (or AGGC) | Affected Proteins | Key Research Finding |
|---|---|---|---|
| ICMT Activity | Acts as a competitive inhibitor | ICMT | Reduces methylation of endogenous isoprenylated proteins. caymanchem.comtargetmol.commolbiolcell.org |
| RhoA Function | Decreases carboxyl methylation and activity | RhoA | Impairs membrane localization and downstream signaling. ahajournals.orgtandfonline.com |
| Rac1 Function | Can decrease methylation and subsequent ROS generation | Rac1, NADPH Oxidase | Effects on methylation may be cell-type dependent. ahajournals.orgahajournals.org |
| Actin Dynamics | Inhibits β2-integrin-induced actin polymerization | Rho family GTPases | Disrupts signaling pathways controlling cytoskeletal reorganization. merckmillipore.comnih.gov |
| Apoptosis | Induces apoptosis in endothelial cells | Ras, RhoA | Inhibition of ICMT leads to programmed cell death. molbiolcell.orgnih.gov |
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| N-acetyl-S-geranylgeranyl-L-cysteine (AGGC) |
| Isoprenylcysteine carboxyl methyltransferase (ICMT) |
| RhoA |
| Rac1 |
| N-acetyl-S-farnesyl-L-cysteine (AFC) |
| Adenosine |
| Homocysteine |
| VE-cadherin |
| β-catenin |
| Ras |
| K-Ras |
| Gγ1 |
| N-acetyl-S-farnesyl-L-cysteine methyl ester (L-AFCM) |
| N-acetyl-S-geranylgeranyl-L-cysteine methyl ester (L-AGGCM) |
| Cdc42 |
| S-adenosylmethionine |
| S-adenosylhomocysteine |
| Tumor necrosis factor-α |
| Akt |
| ERK-1 |
| ERK-2 |
| H-Ras |
| farnesylthioacetic acid (FTA) |
| N-acetyl-S-geranyl-L-cysteine |
| Patulin |
| Cytochalasin D |
| 1,10-Phenanthroline |
| cysmethynil |
| V14RhoA |
| V14RhoB |
| p21WAF |
| YopT |
| GRP94 |
| Calnexin |
| Rab5a |
| Rab27a |
| H-Ras |
| RhoG |
| RhoC |
| TC10 |
Modulation of Endothelial Monolayer Permeability
The integrity of the endothelial monolayer is a critical factor in vascular homeostasis, regulating the passage of fluids, solutes, and cells between the bloodstream and surrounding tissues. The compound this compound and its derivatives play a significant role in modulating this barrier function, primarily through their influence on the post-translational modification of key regulatory proteins.
Research has focused on N-acetyl-S-geranylgeranyl-L-cysteine (AGGC), a derivative used experimentally to probe these mechanisms. nih.govahajournals.org AGGC functions as an inhibitor of isoprenylcysteine-O-carboxyl methyltransferase (ICMT), an enzyme that catalyzes the final step in the processing of prenylated proteins. nih.govahajournals.orgatsjournals.org This process involves the methylation of the C-terminal cysteine that has been modified with a lipid group, such as a geranylgeranyl moiety. nih.gov
The primary target of this regulatory pathway in the context of endothelial permeability is the small GTPase, RhoA. nih.govahajournals.org RhoA is a key modulator of the endothelial barrier; its activation typically leads to the formation of stress fibers and disruption of intercellular junctions, which increases monolayer permeability. nih.govahajournals.org Studies in bovine pulmonary artery endothelial cells (BPAEC) have shown that inhibiting ICMT with AGGC leads to a decrease in the carboxyl methylation of RhoA. nih.govahajournals.org This reduction in methylation is correlated with decreased RhoA activity and, consequently, a decrease in endothelial monolayer permeability. nih.govahajournals.org Conversely, overexpression of ICMT enhances RhoA methylation and activity, leading to increased permeability. nih.gov These findings indicate that the carboxyl methylation of RhoA is a crucial step in modulating endothelial barrier function and that this step can be targeted by this compound analogs. ahajournals.org
The table below summarizes the research findings on the effects of modulating RhoA carboxyl methylation on endothelial permeability.
| Experimental Model | Compound/Method | Target Enzyme | Effect on RhoA | Effect on Endothelial Permeability |
| Bovine Pulmonary Artery Endothelial Cells (BPAEC) | N-acetyl-S-geranylgeranyl-L-cysteine (AGGC) | ICMT (Inhibition) | Decreased carboxyl methylation and activation. nih.govahajournals.org | Decreased. nih.govahajournals.org |
| BPAEC | Adenosine plus homocysteine (Ado/HC) | ICMT (Inhibition) | Decreased carboxyl methylation and activation. nih.govahajournals.org | Decreased. nih.govahajournals.org |
| BPAEC | ICMT Overexpression | ICMT (Enhancement) | Increased carboxyl methylation and activation. nih.gov | Increased. nih.gov |
Implications for Membrane Localization of Prenylated Proteins
Protein prenylation, which includes geranylgeranylation, is a critical post-translational modification that attaches isoprenoid lipids to cysteine residues within target proteins. creative-proteomics.commdpi.com This process is fundamental for the proper subcellular localization and function of a wide array of proteins, particularly those involved in signal transduction. creative-proteomics.comembopress.org this compound represents the geranylgeranylated cysteine residue after it has been incorporated into a protein and processed.
The attachment of the 20-carbon geranylgeranyl group, catalyzed by the enzyme geranylgeranyltransferase-I (GGTase-I), dramatically increases the hydrophobicity of the modified protein. umich.edu This increased lipid character serves as an anchor, facilitating the protein's stable association with cellular membranes, such as the plasma membrane, Golgi apparatus, and endoplasmic reticulum. creative-proteomics.comumich.edu Prenylation is often the first and most critical step for targeting proteins to membranes. acs.org
This membrane localization is not merely passive sequestration but an absolute requirement for the biological activity of many prenylated proteins. embopress.orgmolbiolcell.org For instance, small GTPases of the Rho and Rab families depend on geranylgeranylation to associate with membranes where they act as molecular switches in cellular signaling. creative-proteomics.com Rho family proteins regulate cytoskeletal dynamics and cell shape, while Rab family proteins are master regulators of vesicular trafficking. creative-proteomics.commolbiolcell.org For many Rab proteins, modification with two geranylgeranyl groups is essential for their correct localization to specific organelle membranes and for their function. molbiolcell.org Without this lipid anchor, these proteins remain soluble in the cytosol and are nonfunctional. molbiolcell.org Therefore, the formation of this compound within proteins is a key determinant of their ability to engage with downstream effectors and participate in essential cellular processes. embopress.org
The table below details key protein families that undergo geranylgeranylation and the functional importance of their subsequent membrane localization.
| Protein Family | Prenyl Group | Key Function Post-Localization |
| Rho GTPases (e.g., RhoA, Rac1) | Geranylgeranyl | Regulation of actin cytoskeleton, cell adhesion, and motility at the plasma membrane. ahajournals.orgcreative-proteomics.com |
| Rab GTPases | Geranylgeranyl (often two) | Control of vesicle budding, transport, and fusion in the secretory and endocytic pathways. creative-proteomics.commolbiolcell.org |
| Heterotrimeric G-protein γ subunits | Geranylgeranyl | Signal transduction from G-protein coupled receptors at the plasma membrane. nih.gov |
Interactions with Other Cellular Regulation Systems (e.g., redox-sensitive pathways)
The cysteine residue within this compound places it at the crossroads of prenylation and cellular redox regulation. Cysteine residues are unique in their capacity to act as redox-sensitive switches, sensing and transducing changes in the cellular redox environment. brynmawr.edu The thiol group of cysteine can undergo various reversible or irreversible oxidative modifications, which in turn can alter a protein's structure, function, and signaling capacity. brynmawr.edunih.gov
While the primary role of the cysteine in a CaaX motif is to serve as the acceptor for the geranylgeranyl group, the processes it is involved in are interconnected with redox-sensitive pathways. mdpi.com
Regulation of Redox-Signaling Proteins: Many proteins that are geranylgeranylated are themselves key components or regulators of redox signaling pathways. For example, Rho family GTPases, whose localization and function are dependent on geranylgeranylation, are known to regulate the activity of NADPH oxidase complexes, which are major sources of cellular reactive oxygen species (ROS). By controlling the membrane localization and activity of these GTPases, the geranylgeranylation pathway indirectly modulates the production of ROS, which are central molecules in redox signaling.
Cysteine Thiol as a Chemical Hub: The cysteine thiol is a highly reactive nucleophile, making it susceptible to modification. nih.gov In the context of protein processing, this thiol is targeted by GGTase-I for alkylation by a geranylgeranyl group. umich.edu However, in the broader cellular environment, cysteine thiols are also primary targets for oxidation by ROS and for other post-translational modifications like S-glutathionylation, which involves the addition of glutathione (B108866). nih.gov S-glutathionylation is a protective mechanism that prevents irreversible cysteine oxidation and also functions as a regulatory signal. nih.gov The commitment of a cysteine residue to geranylgeranylation precludes it from participating directly in these redox-based modifications, highlighting the competition between different signaling pathways for this critical amino acid.
Metabolic Link to Redox Homeostasis: The molecule S-geranylgeranyl-L-glutathione, a conjugate of the geranylgeranyl group with the major cellular antioxidant glutathione, has been investigated as a potential inhibitor of gamma-glutamyltransferase (GGT). mdpi.com This suggests a direct chemical and metabolic link between geranylgeranyl compounds and the glutathione system, which is the central hub for maintaining cellular redox homeostasis. mdpi.com
Academic Research Methodologies and Advanced Analytical Approaches for S Geranylgeranyl L Cysteine
Chemical Synthesis of S-Geranylgeranyl-L-Cysteine and Analogues for Biochemical Research
The synthesis of this compound and its derivatives is fundamental for creating the substrates and tools needed for biochemical and cellular investigation. The common synthetic route involves the direct alkylation of L-cysteine with a geranylgeranyl halide.
A typical synthesis starts with all-trans-geranylgeraniol, a 20-carbon isoprenoid alcohol. This starting material is first converted to its corresponding bromide, geranylgeranyl bromide, often by treatment with phosphorus tribromide (PBr3). The resulting activated geranylgeranyl bromide is then reacted with L-cysteine or one of its esters, such as L-cysteine methyl ester. This reaction, which forms the stable thioether bond between the geranylgeranyl group and the sulfur atom of cysteine, is typically carried out in a mixed solvent system, such as butanol/methanol/water, in the presence of a mild base like guanidine (B92328) carbonate. The crude product is then purified using techniques like silica (B1680970) gel flash chromatography.
For research purposes, various analogues of SGGC are synthesized to probe the specificity of enzymes involved in its metabolism. A crucial analogue is N-acetyl-S-geranylgeranyl-L-cysteine (AGGC). uniprot.org This compound is a widely used substrate for isoprenylcysteine carboxyl methyltransferase (Icmt) and can be synthesized using similar methods, starting with N-acetyl-L-cysteine. uniprot.orgpnas.org Other analogues, such as those with modifications to the isoprenoid chain (e.g., aryl-modified or saturated versions), have been created to explore the structural requirements of enzymes like geranylgeranyl transferase-I (GGTase-I). purdue.edu These synthetic molecules are indispensable for dissecting the enzymatic pathways that process geranylgeranylated proteins. pnas.orgpurdue.edu
In Vitro and Cellular Enzymatic Assays
The final step in the processing of many geranylgeranylated proteins is the methylation of the terminal this compound residue, a reaction catalyzed by isoprenylcysteine carboxyl methyltransferase (Icmt). purdue.eduresearchgate.net In vitro assays are critical for studying the kinetics and inhibition of this enzyme.
A common method is the vapor diffusion methyltransferase assay, which quantifies the transfer of a methyl group from a donor molecule to the substrate. pnas.org In this setup, a synthetic substrate like N-acetyl-S-geranylgeranyl-L-cysteine (AGGC) is incubated with a source of the Icmt enzyme (often from isolated cell membranes) and a radiolabeled methyl donor, typically S-adenosyl-L-[14C-methyl]methionine ([14C]-SAM). pnas.org The reaction's progress is measured by quantifying the radioactivity incorporated into the methylated, now more volatile, product.
These assays have demonstrated that Icmt can methylate both farnesylated and geranylgeranylated substrates, indicating a degree of flexibility in recognizing the isoprenoid moiety. caymanchem.com By using various synthetic analogues of SGGC, researchers can determine which structures act as effective substrates or competitive inhibitors, providing insight into the enzyme's substrate-binding pocket. pnas.org For instance, studies have used this assay to screen for small-molecule inhibitors of Icmt, which are of interest as potential therapeutics. pnas.org
Icmt Substrate and Inhibitor Analysis
This table presents findings on various analogues used to study the substrate specificity of Isoprenylcysteine Carboxylmethyltransferase (Icmt). Data is compiled from studies using in vitro methyltransferase assays.
| Compound | Type | Observed Activity with Icmt | Reference |
|---|---|---|---|
| N-acetyl-S-farnesyl-L-cysteine (AFC) | Substrate | Good substrate, often used as a reference. | pnas.org |
| N-acetyl-S-geranylgeranyl-L-cysteine (AGGC) | Substrate | Good substrate, recognized equivalently to AFC by the enzyme. | pnas.orgcaymanchem.com |
| Compound 3 (Analogue) | Inhibitor | Acts as a competitive inhibitor of yeast Icmt (KI = 17.1 ± 1.7 μM). | pnas.org |
| Compound 4 (Analogue) | Inhibitor | Shows mixed competitive and uncompetitive inhibition for both yeast and human Icmt. | pnas.org |
Prenylcysteine oxidase (PCYOX) is an enzyme responsible for the degradation of prenylated cysteines, including SGGC, which are released during the turnover of prenylated proteins. nih.gov PCYOX1 catalyzes the oxidative cleavage of the thioether bond, producing cysteine, an isoprenoid aldehyde (geranylgeranial), and hydrogen peroxide (H₂O₂). uniprot.orgnih.gov
Assays to measure PCYOX1 activity typically monitor the production of one of these products. A widely used method is the Amplex Red/HRP assay, which detects the generation of H₂O₂. nih.govgoogle.com In this continuous, fluorescence-based assay, purified PCYOX1 is incubated with its substrate (e.g., this compound). The H₂O₂ produced by the enzymatic reaction is used by horseradish peroxidase (HRP) to oxidize the non-fluorescent Amplex Red reagent into the highly fluorescent product, resorufin. The rate of increase in fluorescence is directly proportional to the enzyme's activity. google.com
Kinetic studies using such assays have revealed that both PCYOX1 and a related enzyme, PCYOX1-like, are active on long-chain prenylcysteines like S-farnesyl-L-cysteine and this compound, but not on compounds with shorter prenyl groups. nih.gov These experiments allow for the determination of key kinetic parameters, such as the Michaelis constant (Kₘ) and the catalytic rate (kcat), which are crucial for understanding the enzyme's efficiency and substrate preference. nih.gov
Kinetic Parameters of Human PCYOX1
This table shows the steady-state kinetic parameters for the enzyme Prenylcysteine Oxidase 1 (PCYOX1) with this compound as the substrate. The data is derived from enzymatic activity assays monitoring hydrogen peroxide production.
| Substrate | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|
| This compound | 7.1 ± 2.0 | 0.28 ± 0.03 | 39,000 | nih.gov |
While this compound is not typically added exogenously to cells for functional studies, its formation on proteins is a critical biological event. Cellular assays, therefore, focus on the consequences of protein geranylgeranylation and the subsequent processing steps. These modifications are essential for the proper membrane localization and function of a large number of signaling proteins, including the Rho family of GTPases, which are master regulators of actin cytoskeleton dynamics. nih.govd-nb.info
Functional assays investigate these effects by manipulating the enzymes that process geranylgeranylated proteins. For example, inhibiting the methylating enzyme Icmt prevents the final modification step of Rho GTPases like RhoA. purdue.edunih.gov This incomplete processing can lead to the mislocalization of these proteins away from the plasma membrane, where they would normally function. nih.gov The functional readout of such an experiment can be a direct measure of protein localization using immunofluorescence microscopy or the observation of subsequent cellular defects, such as altered cell shape, migration, or a collapse of the actin filament network. nih.govd-nb.info
Furthermore, cell-permeable analogues like N-acetyl-S-geranylgeranyl-L-cysteine (AGGC) can be used in cellular assays to act as competitive inhibitors of Icmt. molbiolcell.orgvwr.com Studies have shown that treating endothelial cells with AGGC induces apoptosis. molbiolcell.org This effect is linked to the attenuation of Ras GTPase methylation and the subsequent inactivation of its downstream anti-apoptotic signaling pathways. molbiolcell.org Therefore, these cellular assays use SGGC analogues as tools to probe the biological importance of the enzymatic pathways that depend on this compound, linking its metabolism to fundamental processes like protein translocation and the regulation of cell survival and the cytoskeleton. nih.govmolbiolcell.org
Prenylcysteine Oxidase Activity Assays
Quantitative Analytical Techniques for Detection and Characterization
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection and quantification of this compound and its metabolites in complex biological samples. nih.govnih.gov This powerful technique combines the separation capabilities of liquid chromatography with the precise mass detection of mass spectrometry.
In a typical LC-MS/MS method, an extract from a biological sample is first injected into a liquid chromatograph. The compounds in the mixture are separated as they travel through a chromatography column, often a reversed-phase C18 column. nih.gov The separation is achieved by flowing a mobile phase (a mixture of solvents like water and acetonitrile (B52724) with additives like formic acid) through the column, often using a gradient where the solvent composition changes over time to elute compounds with different chemical properties at different times. nih.govnih.gov
As the separated compounds exit the column, they are ionized (e.g., by electrospray ionization, ESI) and enter the mass spectrometer. For quantitative analysis, the spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode. nih.gov In MRM, the first mass analyzer is set to select the specific mass-to-charge ratio (m/z) of the parent ion of the target molecule (e.g., SGGC). This parent ion is then fragmented, and the second mass analyzer is set to detect a specific, characteristic fragment ion. This highly specific transition from parent ion to fragment ion provides excellent selectivity and sensitivity, minimizing interference from other molecules in the sample. researchgate.net
Because the thiol group of cysteine-containing compounds can be unstable and prone to oxidation during sample preparation, a derivatization step is sometimes employed. nih.gov Reagents like monobromobimane (B13751) can be used to form a stable, fluorescent derivative, which can improve the reliability and sensitivity of the quantification. nih.gov These validated LC-MS/MS methods are essential for accurately measuring the levels of SGGC and related compounds in tissues and cells, furthering our understanding of their metabolic pathways.
Derivatization Strategies for Thiol Stability in Sample Preparation
The analysis of this compound and other thiol-containing compounds presents a significant analytical challenge due to the inherent reactivity of the thiol (sulfhydryl, R-SH) group. This group is highly susceptible to redox reactions, including air oxidation and disulfide-exchange, which can occur during sample collection, extraction, and storage. core.ac.uk Such conversions lead to inaccurate quantification and misrepresentation of the true biological state of these molecules at the time of sampling. core.ac.ukrsc.org To mitigate these issues, derivatization strategies are employed to block the reactive thiol group, thereby enhancing its stability. This process involves chemically modifying the thiol into a more stable derivative prior to analysis, a crucial step for obtaining reliable and reproducible results. core.ac.ukrsc.org
The primary goal of derivatization is the rapid and complete quenching of thiol reactivity as early as possible in the sample preparation workflow, ideally during cell lysis or metabolite extraction. rsc.org This ensures that the measured quantities accurately reflect the in vivo concentrations. core.ac.uk A variety of reagents have been developed for this purpose, each with specific reaction mechanisms and analytical advantages.
Common derivatization strategies include:
Alkylation: This is a widely used method where an alkylating agent forms a stable thioether bond with the sulfhydryl group. Reagents such as N-ethylmaleimide (NEM), iodoacetamide, and monobromobimane (mBBr) are frequently used. core.ac.ukrsc.orgnih.gov The reaction with maleimides is highly efficient, but pH control is critical; the reaction rate decreases significantly below pH 6, and the maleimide (B117702) moiety can undergo hydrolysis at pH levels above 7. rsc.org Monobromobimane is a thiol-specific alkylating reagent that renders the derivatized molecule fluorescent, aiding in its detection. core.ac.uk
Disulfide Exchange: This reversible strategy involves reacting the thiol with a large excess of a disulfide reagent, such as dithiodiethanol, to form a mixed disulfide. nih.gov This method effectively protects the original thiol group from oxidation. nih.gov
Selenium-Based Derivatization: Novel methods utilizing the reaction between a selenium-reagent and a thiol have been developed. pnnl.gov Reagents like ebselen (B1671040) and N-(phenylseleno) phthalimide (B116566) react selectively and rapidly with thiols to form a stable Se-S bond. pnnl.gov This reaction is highly specific for cysteine among the 20 standard amino acids and can be reversed using reducing agents like dithiothreitol (B142953) (DTT), which allows for applications in enriching and purifying thiol-containing peptides and proteins. pnnl.gov
The choice of derivatization reagent often depends on the subsequent analytical technique, such as liquid chromatography-mass spectrometry (LC-MS/MS), where the mass shift and ionization properties of the derivative are important considerations. core.ac.ukutwente.nl
| Derivatization Reagent | Reaction Mechanism | Key Features & Applications | Reference |
|---|---|---|---|
| N-ethylmaleimide (NEM) | Alkylation (forms stable thioether bond) | Well-established protocol; compatible with metabolite extraction procedures; used for LC-MS based metabolomics. | rsc.org |
| Monobromobimane (mBBr) | Alkylation | Thiol-specific; derivative is fluorescent; used for LC-MS/MS analysis of cysteine-containing dipeptides. | core.ac.uk |
| Iodoacetamide | Alkylation | Classical alkylating agent used to irreversibly block cysteine residues. | nih.gov |
| Dithiodiethanol (DTDE) | Disulfide Exchange (forms mixed disulfide) | Reversible blocking of thiols; allows for subsequent release of the original thiol if needed. | nih.gov |
| Ebselen / N-(phenylseleno) phthalimide | Cleavage of Se-N bond to form a new Se-S bond | Highly selective and rapid reaction with thiols; reversible with DTT; useful for MS-based identification and enrichment. | pnnl.gov |
| N-(2-ferroceneethyl)maleimide (FEM) | Alkylation | Introduces an electrochemically active ferrocene (B1249389) tag; suitable for analysis by LC with electrochemical detection and MS. | utwente.nl |
Electrochemical Methods for Cysteine-Containing Compounds
Electrochemical methods offer a sensitive, selective, and often cost-effective approach for the analysis of electroactive compounds, including those containing cysteine residues like this compound. nih.govresearchgate.net These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface. electrochemsci.org The direct electrochemical oxidation of cysteine typically requires high anodic potentials, but chemically modified electrodes (CMEs) can be used to lower this overpotential and enhance the signal. mdpi.commdpi.com
The core principle behind many electrochemical sensors for cysteine involves an electrocatalytic oxidation reaction. rsc.org For instance, electrodes modified with quinone-like molecules, such as cyclotricatechylene (CTC), can be electrochemically oxidized to form an o-benzoquinone. rsc.org This species then mediates the chemical oxidation of the thiol compound (e.g., cysteine) to its disulfide, while the o-benzoquinone is reduced back to its original form. rsc.org The reduced mediator is then re-oxidized at the electrode, generating a catalytic amperometric current that is proportional to the thiol concentration. rsc.org
A variety of analytical techniques are employed in electrochemical sensing:
Cyclic Voltammetry (CV): Used to study the electrochemical behavior of a compound and the catalytic activity of modified electrodes. electrochemsci.orgmdpi.com
Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV): Highly sensitive techniques used for quantitative analysis, offering lower detection limits compared to CV. mdpi.comspringermedizin.de
Amperometry: Measures the current at a fixed potential over time, making it suitable for flow-injection analysis and continuous monitoring. mdpi.comcapes.gov.br
The performance of electrochemical sensors is heavily dependent on the electrode material. Bare electrodes like glassy carbon often show poor response, but their surfaces can be modified with various materials to improve sensitivity and selectivity. electrochemsci.orgmdpi.com These modifications include metal nanoparticles (e.g., gold, silver, copper), carbon nanomaterials (e.g., carbon nanotubes, graphene), and organic mediators (e.g., phthalocyanines, ferrocene derivatives). nih.govmdpi.commdpi.com The synergistic effects between these materials, such as the large surface area of graphene and the high catalytic activity of metal nanoparticles, can lead to significant improvements in sensor performance. mdpi.com
| Electrode Modification | Analytical Technique | Linear Range (μM) | Limit of Detection (LOD) (μM) | Reference |
|---|---|---|---|---|
| Cyclotricatechylene (CTC) on Carbon Electrode | Cyclic Voltammetry | Not specified | 0.6 ± 0.02 | rsc.org |
| Pretreated Platinum Electrodes (Biamperometric) | Flow-Injection Amperometry | 0.4 - 40 | 0.1 | capes.gov.br |
| Co(II)-phthalocyanine on Screen-Printed Electrode | Square-Wave Voltammetry | 2.6 - 200 | 3.8 | mdpi.com |
| Hydrogen-terminated Boron-Doped Diamond (H-BDDP) | Linear Sweep Voltammetry | 1 - 194 | 0.620 | researchgate.net |
| Ag Nanoparticles on Reduced Graphene Oxide (Ag@rGO) | Amperometry | 0.1 - 470 | 0.057 | mdpi.com |
| CuxS on Sodalite (SOD) Zeolite | Differential Pulse Voltammetry | 0.001 - 100 | 0.0001 | nih.gov |
Isotope Labeling Techniques in Metabolic Pathway Tracing
Isotope labeling is a powerful technique used to trace the flow of atoms through metabolic pathways, providing unparalleled insights into cellular metabolism that cannot be obtained from static concentration measurements alone. springernature.comnih.govnih.gov This approach, often called metabolic tracing or flux analysis, involves introducing a metabolite labeled with a heavy (stable) or radioactive isotope into a biological system. nih.govbitesizebio.com The labeled substrate is then metabolized by the cells, and the distribution of the isotope into downstream metabolites is measured, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govbitesizebio.com
In the context of this compound, isotope labeling is instrumental for studying the protein prenylation pathway. creative-proteomics.com this compound is the C-terminal amino acid of proteins that have undergone geranylgeranylation, a post-translational modification where a 20-carbon geranylgeranyl group is attached to a cysteine residue. creative-proteomics.com This process is catalyzed by the enzyme geranylgeranyltransferase type I (GGTase-I). creative-proteomics.com
Key strategies for tracing the prenylation pathway include:
Labeling Isoprenoid Precursors: Cells can be cultured with labeled precursors of the isoprenoid synthesis pathway. nih.gov For example, [³H]mevalonic acid (MVA), a radioactive precursor, can be used to track the synthesis of [³H]geranylgeranyl diphosphate (B83284) (GGPP), the lipid donor for geranylgeranylation. nih.gov Alternatively, stable isotope-labeled precursors, such as ¹³C-labeled glucose or amino acids, can be used to trace the carbon backbone as it is incorporated into GGPP and subsequently transferred to proteins. springernature.comresearchgate.net
Metabolic Labeling with Isoprenoid Analogs: A more direct approach involves using synthetic analogs of farnesyl pyrophosphate (FPP) or GGPP that contain a "bioorthogonal" chemical reporter group, such as an azide (B81097) or an alkyne. creative-proteomics.comacs.org These analogs are accepted by the prenyltransferase enzymes and incorporated into proteins within living cells. acs.orgnih.gov The reporter group can then be selectively tagged with a fluorescent dye or a biotin (B1667282) handle via click chemistry, allowing for the visualization, identification, and enrichment of newly prenylated proteins. creative-proteomics.comacs.org This chemical proteomic approach is highly effective for identifying the substrates of enzymes like GGTase-I and for studying how their prenylation status changes in response to inhibitors. nih.govresearchgate.net
By analyzing the labeling patterns in this compound-containing peptides, researchers can determine the origin of the geranylgeranyl group and quantify the activity of the prenylation pathway under various conditions. springernature.com This provides a dynamic view of how cells regulate protein localization and signaling through this critical post-translational modification. nih.govcreative-proteomics.com
| Labeling Strategy | Labeled Precursor/Analog | Detection Method | Application | Reference |
|---|---|---|---|---|
| Radioactive Metabolic Labeling | [³H]Mevalonic Acid (MVA) | Autoradiography, Scintillation Counting | Tracing the synthesis and incorporation of isoprenoid lipids into proteins. | nih.gov |
| Stable Isotope Tracing | ¹³C-labeled glucose, ¹³C-arginine | Mass Spectrometry (MS) | Tracking the flow of carbon from primary metabolites into the isoprenoid pathway and prenylated proteins. | springernature.comnih.gov |
| Chemical Proteomics (Metabolic Labeling) | Azide- or Alkyne-modified isoprenoids | Click Chemistry followed by Fluorescence Gel Electrophoresis or MS | Identifying and quantifying newly prenylated proteins in living cells; assessing the effects of enzyme inhibitors. | creative-proteomics.comacs.org |
| Stable Isotope Labeling by Amino acids in Cell culture (SILAC) | Isotope-labeled amino acids (e.g., ¹³C₆-Arg) | Mass Spectrometry (MS) | Used in combination with isoprenoid analogs to quantify changes in the prenylated proteome. | creative-proteomics.com |
Genetic and Molecular Biology Approaches (e.g., gene knockout/knockdown, overexpression studies of relevant enzymes)
Genetic and molecular biology techniques are fundamental to elucidating the function of the enzymes involved in the synthesis of this compound, primarily protein geranylgeranyltransferase type I (GGTase-I). jci.org GGTase-I is a heterodimeric enzyme composed of an alpha subunit (shared with farnesyltransferase) and a unique beta subunit (encoded by the PGGT1B gene), which is critical for its catalytic activity and substrate specificity. jci.orggenecards.org By manipulating the expression of the genes encoding these enzymes, researchers can directly probe the physiological consequences of altered geranylgeranylation.
Gene Knockout/Knockdown Studies: The targeted inactivation of the PGGT1B gene has been a crucial strategy to understand the role of GGTase-I. Conditional knockout mouse models, where the Pggt1b gene can be deleted in specific tissues or at specific times, have been generated. jci.orgjci.org Studies using these models have shown that inactivating GGTase-I eliminates its enzymatic activity, blocks the geranylgeranylation of substrate proteins like RHOA and RAC1, and leads to the accumulation of their non-prenylated forms in the cytosol. jci.orgasm.org Phenotypically, GGTase-I deficiency has profound effects, including blocking cell proliferation, disrupting the actin cytoskeleton, and reducing the formation of K-Ras-induced lung tumors in mice, ultimately increasing survival. springermedizin.dejci.orgjci.org In some contexts, however, GGTase-I knockout in macrophages was surprisingly found to hyperactivate RHO proteins and increase inflammation. ahajournals.org Similarly, knockdown of GGTase-I in macrophages using lentiviral-mediated shRNA was used to demonstrate that the resulting activation of RHOA was responsible for increased cholesterol efflux. ahajournals.org
Overexpression Studies: Overexpression of GGTase-I substrates has been used to study functional relationships and rescue phenotypes. In Saccharomyces cerevisiae, where GGTase-I is essential for viability, the lethality caused by a mutation in the GGTase-I beta subunit (cdc43) can be suppressed by the simultaneous overexpression of its key substrates, RHO1 and CDC42. asm.org This suggests that when these substrates are present at high levels, they can be alternatively prenylated by farnesyltransferase, compensating for the lack of GGTase-I activity and allowing the cells to survive. asm.org
These genetic approaches provide direct evidence for the critical role of GGTase-I in cellular processes and validate it as a target for therapeutic intervention. springermedizin.de The ability to create combined knockouts of both GGTase-I and farnesyltransferase has further allowed for the dissection of the distinct and overlapping roles of these two key prenylation enzymes. pnas.org
| Gene/Enzyme Targeted | Method | Model Organism | Key Findings Related to Geranylgeranylation | Reference |
|---|---|---|---|---|
| GGTase-I β-subunit (Pggt1b) | Conditional Knockout | Mouse | Eliminated GGTase-I activity; blocked cell proliferation; reduced K-Ras-induced lung tumor formation and improved survival. | jci.orgjci.org |
| GGTase-I β-subunit (Pggt1b) | Macrophage-specific Knockout | Mouse | Activated RHOA signaling, increased macrophage reverse cholesterol transport, and reduced atherosclerosis despite increased inflammation. | ahajournals.org |
| FTase (Fntb) and GGTase-I (Pggt1b) | Simultaneous Conditional Knockout | Mouse | Markedly reduced lung tumors and improved survival in a K-RAS cancer model, demonstrating the efficacy of dual inhibition. | pnas.org |
| GGTase-I β-subunit (CaCDC43) | Allelic Disruption (Knockout) | Candida albicans | Null mutants were viable but morphologically abnormal; Rho1p and Cdc42p shifted from membrane to cytosol. | asm.org |
| RHO1 and CDC42 (GGTase-I substrates) | Overexpression | Saccharomyces cerevisiae | Suppressed the lethality of a GGTase-I (cdc43) mutant, likely through alternative prenylation by farnesyltransferase. | asm.org |
Comparative Analysis and Distinctions Within Prenylcysteine Research
Differentiation from S-Farnesyl-L-Cysteine in Enzyme Substrate Specificity and Biological Effects
The distinction between S-Geranylgeranyl-L-cysteine (SGGC) and S-Farnesyl-L-cysteine (SFC) is fundamental to understanding the specificity of protein prenylation and its downstream cellular consequences. This differentiation begins with the enzymes that catalyze the initial attachment of the isoprenoid lipid to a target protein and extends to the metabolic enzymes that process the resulting prenylcysteine.
Enzyme Substrate Specificity:
The primary determinant for whether a protein is geranylgeranylated or farnesylated lies within a C-terminal sequence motif known as the CaaX box, where 'C' is the cysteine to be prenylated, 'a' is typically an aliphatic amino acid, and 'X' is the terminal amino acid. wikipedia.orgmdpi.com The identity of the 'X' residue is a crucial signal for the specific prenyltransferase enzyme. pnas.org
Protein Farnesyltransferase (PFT) and Protein Geranylgeranyltransferase Type I (PGGT-I): These two enzymes exhibit significant substrate specificity. When the 'X' in the CaaX box is a serine, methionine, alanine, or glutamine, the protein is preferentially farnesylated by PFT. pnas.orgpnas.org Conversely, when 'X' is a leucine (B10760876), isoleucine, or phenylalanine, the protein becomes a substrate for PGGT-I, leading to geranylgeranylation. pnas.orgpnas.org While both enzymes share a common α-subunit, their distinct β-subunits confer this substrate specificity. pnas.org However, some cross-specificity has been observed, particularly when farnesyltransferase inhibitors are used, which can lead to the geranylgeranylation of typical farnesyltransferase substrates like K-Ras. pnas.org
Isoprenylcysteine Carboxyl Methyltransferase (ICMT): Following prenylation and proteolytic cleavage of the 'aaX' tripeptide, the newly exposed S-prenylcysteine is methylated by ICMT. nih.gov Studies using synthetic substrates like N-acetyl-S-farnesyl-L-cysteine (AFC) and N-acetyl-S-geranylgeranyl-L-cysteine (AGGC) suggest that ICMT may not distinguish strongly between farnesylated and geranylgeranylated substrates. uniprot.orgcaymanchem.com For instance, the ICMT from Saccharomyces cerevisiae (Ste14p) shows no significant preference between AFC and AGGC in vitro. uniprot.org However, kinetic studies on bovine chromaffin cells calculated different Michaelis-Menten constants for the two substrates, with a K(m) of 52 µM for AGGC and 90 µM for AFC, suggesting some difference in affinity, although the V(max) was identical.
Prenylcysteine Lyase/Oxidase (PCYOX): These enzymes are involved in the degradation of prenylcysteines. Here, specificity can be highly species-dependent. The farnesylcysteine lyase (FCLY) in Arabidopsis thaliana is highly specific for S-farnesyl-L-cysteine and demonstrates no activity with this compound. qmul.ac.ukuniprot.org In contrast, mammalian prenylcysteine oxidases (PCYOX1 and PCYOX1-like) are active on both long-chain substrates, S-farnesyl-L-cysteine and this compound, cleaving the thioether bond in both compounds.
Biological Effects:
The different isoprenoid modifications lead to distinct biological outcomes. The longer, more hydrophobic geranylgeranyl group can influence protein-membrane and protein-protein interactions differently than the farnesyl group.
In streptolysin-O permeabilized HIT-T15 insulin-secreting cells, the prenylcysteine analog N-acetyl-S-geranylgeranyl-cysteine (AGGC) was found to be a more potent stimulator of both basal and stimulated insulin (B600854) secretion compared to N-acetyl-S-farnesyl-cysteine (AFC) at the same concentration. This suggests that geranylgeranylated proteins may have a more pronounced role in the regulation of exocytosis in these cells.
Furthermore, in the context of apoptosis in pulmonary artery endothelial cells, both AFC and AGGC, acting as inhibitors of ICMT, were found to induce programmed cell death. molbiolcell.org This indicates that the proper methylation of both farnesylated and geranylgeranylated proteins is critical for cell survival signals. The differential effects observed in various systems underscore that the specific type of prenylation is not redundant but is a key determinant of a protein's specific biological function.
Table 1: Comparison of this compound (SGGC) and S-Farnesyl-L-cysteine (SFC)
| Feature | This compound (from Geranylgeranylated Proteins) | S-Farnesyl-L-cysteine (from Farnesylated Proteins) |
|---|---|---|
| Isoprenoid Group | C20 Geranylgeranyl | C15 Farnesyl |
| Primary Synthesizing Enzyme | Protein Geranylgeranyltransferase I (PGGT-I) | Protein Farnesyltransferase (PFT) |
| CaaX Box 'X' Determinant | Leucine, Isoleucine, Phenylalanine pnas.orgpnas.org | Serine, Methionine, Alanine, Glutamine pnas.orgpnas.org |
| Metabolism by Plant (Arabidopsis) FCLY | Not a substrate qmul.ac.ukuniprot.org | Specific substrate qmul.ac.ukuniprot.org |
| Metabolism by Mammalian PCYOX1 | Substrate | Substrate |
| Effect on Insulin Secretion (as N-acetyl derivative) | More potent stimulator than AFC | Less potent stimulator than AGGC |
Comparison with Other S-Substituted Cysteine Derivatives in Protein Modification and Metabolism
This compound is one of several ways cysteine residues are modified via their sulfur atom. Comparing it to other S-substituted derivatives reveals key differences in the nature of the chemical bond, the attached moiety, and the biological purpose of the modification.
Comparison with Shorter-Chain Prenylcysteines (e.g., S-Geranyl-L-cysteine): The length of the isoprenoid chain is critical for enzyme recognition and biological activity. Mammalian prenylcysteine oxidases that degrade SGGC and SFC show no activity towards shorter derivatives like S-geranyl-L-cysteine (a C10 isoprenoid). Similarly, N-acetyl-S-geranyl-cysteine was found to be inactive in stimulating insulin secretion in HIT-T15 cells, a function potently activated by the geranylgeranyl (C20) counterpart. This highlights the high specificity of the biological systems that interact with these compounds, recognizing not just the prenyl group but its specific length.
Comparison with S-Palmitoyl-cysteine: S-palmitoylation is another form of protein lipidation where a 16-carbon palmitic acid is attached to a cysteine. wikipedia.org A critical distinction lies in the chemical linkage: prenylation forms a stable thioether bond, whereas palmitoylation forms a labile thioester bond. nih.govnih.gov This difference has profound functional consequences. The stability of the thioether bond makes geranylgeranylation a generally irreversible modification that serves as a permanent membrane anchor. nih.gov In contrast, the thioester bond of palmitoylation is reversible, allowing for dynamic regulation of a protein's membrane association, localization, and activity in response to cellular signals. wikipedia.orgnih.gov Some proteins, like H-Ras and N-Ras, undergo both prenylation and palmitoylation, where the stable prenyl group provides a primary membrane anchor and the reversible palmitoyl (B13399708) group fine-tunes its localization and signaling. nih.gov
Comparison with S-Glutathionyl-cysteine: S-glutathionylation is the formation of a mixed disulfide bond between a protein cysteine and the tripeptide glutathione (B108866) (GSH). nih.gov This modification is fundamentally different from S-geranylgeranylation in both structure and function. Instead of attaching a lipid anchor, S-glutathionylation adds a small, polar peptide. This process is a key component of cellular redox signaling and antioxidant defense, protecting cysteine residues from irreversible oxidation under conditions of oxidative stress. nih.govmdpi.com Unlike the stable thioether bond of SGGC, S-glutathionylation is a readily reversible process, catalyzed by enzymes such as glutaredoxin, allowing it to function as a regulatory switch in response to the cellular redox state. nih.gov
Table 2: Comparison of S-Geranylgeranyl-cysteine with Other S-Substituted Cysteine Derivatives
| Feature | S-Geranylgeranyl-cysteine | S-Palmitoyl-cysteine | S-Glutathionyl-cysteine |
|---|---|---|---|
| Attached Group | C20 Isoprenoid (Lipid) | C16 Fatty Acid (Lipid) | Glutathione (Tripeptide) |
| Chemical Linkage | Thioether | Thioester nih.govnih.gov | Disulfide |
| Reversibility | Generally irreversible nih.gov | Reversible wikipedia.orgnih.gov | Reversible nih.gov |
| Primary Function | Protein anchoring to membranes, protein-protein interactions nih.gov | Dynamic regulation of membrane localization and protein activity nih.gov | Redox signaling, protection from oxidative stress nih.gov |
| Metabolism | Cleavage by prenylcysteine lyases/oxidases | Cleavage by palmitoyl thioesterases wikipedia.org | Reversed by glutaredoxins nih.gov |
Contrasts with Non-Thioether Linked Prenylation Mechanisms (e.g., Chloroplast-specific Prenylation)
The conventional protein prenylation that forms this compound involves the attachment of a geranylgeranyl group to a cysteine residue via a stable thioether bond. pnas.orgpnas.org This process is catalyzed by enzymes encoded by nuclear genes. pnas.orgpnas.org However, research has uncovered a distinct and contrasting prenylation mechanism that occurs specifically within plant chloroplasts. pnas.org
This chloroplast-specific prenylation displays several unique features that differentiate it from the canonical thioether-linked pathway:
Nature of the Chemical Bond: The most striking difference is that this modification does not involve a thioether bond. pnas.orgpnas.org Chemical hydrolysis methods specific for thioether linkages fail to release the attached isoprenoid from these chloroplast proteins. pnas.org The isoprenoid can, however, be released by alkaline hydrolysis, indicating a completely different, though not yet fully characterized, chemical linkage. pnas.orgpnas.org
Identity of the Isoprenoid: While conventional prenylation uses farnesyl (C15) and geranylgeranyl (C20) groups, the chloroplast-specific pathway utilizes phytol , a C20 isoprenoid alcohol that is also a precursor for chlorophyll (B73375) and tocopherol synthesis. pnas.orgresearchgate.net
Genetic Control: The enzymes and protein substrates involved in forming this compound are encoded by nuclear genes. pnas.orgpnas.org In sharp contrast, the chloroplast-specific prenylation system is dependent on gene products of the plastid genome itself. pnas.orgpnas.org
This novel pathway represents a separate evolutionary development in protein modification, confined to a specific organelle and utilizing a different chemistry and genetic origin compared to the well-characterized thioether-linked prenylation that produces this compound.
Table 3: Contrast between Conventional and Chloroplast-Specific Prenylation
| Feature | Conventional Prenylation (forming SGGC) | Chloroplast-Specific Prenylation |
|---|---|---|
| Chemical Linkage | Thioether bond to Cysteine pnas.orgpnas.org | Non-thioether bond (uncharacterized) pnas.orgpnas.org |
| Attached Isoprenoid | Geranylgeranyl (C20) or Farnesyl (C15) pnas.org | Phytol (C20) pnas.org |
| Cellular Location | Cytosol / Endoplasmic Reticulum mdpi.com | Confined to Chloroplasts pnas.orgpnas.org |
| Genetic Origin of Machinery | Dependent on nuclear gene expression pnas.orgpnas.org | Dependent on plastid genome expression pnas.orgpnas.org |
| Bond Cleavage | Sensitive to reagents that cleave thioethers pnas.org | Insensitive to thioether cleavage; sensitive to alkaline hydrolysis pnas.org |
Emerging Research Perspectives and Future Directions
Elucidation of Novel Enzyme-Mediated Reactions Involving S-Geranylgeranyl-L-Cysteine
Recent research has identified and characterized several enzymes that act upon this compound and its derivatives, revealing a more complex metabolic network than previously understood.
A significant focus has been on Prenylcysteine Oxidases (PCYOXs) . In mammals, two such enzymes, PCYOX1 and its paralog PCYOX1-like, have been identified. nih.govnih.gov These flavin-containing enzymes catalyze the oxidative cleavage of the thioether bond in both S-farnesyl-L-cysteine and this compound. nih.govnih.gov The reaction utilizes molecular oxygen as a cosubstrate and yields free L-cysteine, the corresponding isoprenoid aldehyde (geranylgeranial), and hydrogen peroxide. nih.govacs.org Notably, these enzymes are inactive on prenylcysteines with shorter chains, indicating a specific role in the degradation of products from farnesylated and geranylgeranylated proteins. nih.govacs.org Kinetic studies have shown that the release of the hydrophobic aldehyde product is the rate-limiting step of the reaction, with the bulky this compound being the slowest substrate for PCYOX1. nih.gov
Another key enzyme is Isoprenylcysteine Carboxyl Methyltransferase (Icmt) , which is involved in the final step of protein prenylation. The minimal compound N-acetyl-S-geranylgeranyl-L-cysteine (AGGC) is a recognized substrate for Icmt, where it competes with prenylated proteins for methylation. acs.orgcaymanchem.commolbiolcell.org This enzyme transfers a methyl group from S-adenosylmethionine to the carboxyl group of the C-terminal prenylcysteine. molbiolcell.org The ability of AGGC to act as an Icmt substrate makes it a valuable tool for studying the function and inhibition of this enzyme. caymanchem.commolbiolcell.org
| Enzyme | Substrate(s) | Reaction / Function | Key Finding |
|---|---|---|---|
| Prenylcysteine Oxidase 1 (PCYOX1) | This compound, S-farnesyl-L-cysteine | Oxidizes the thioether bond to produce L-cysteine, geranylgeranial, and H₂O₂. nih.govacs.org | Metabolizes the final degradation product of geranylgeranylated proteins. nih.gov |
| Isoprenylcysteine Carboxyl Methyltransferase (Icmt) | N-acetyl-S-geranylgeranyl-L-cysteine (AGGC), Prenylated proteins | Catalyzes carboxyl methylation of the terminal cysteine. acs.orgmolbiolcell.org | AGGC acts as a competitive substrate, inhibiting the methylation of endogenous proteins like Ras. molbiolcell.org |
| Substrate | K_m (µM) | k_cat (min⁻¹) | k_cat/K_m (min⁻¹µM⁻¹) |
|---|---|---|---|
| This compound | 7.1 ± 2.0 | 0.28 ± 0.03 | 0.039 |
Data sourced from reference nih.gov.
Investigation of this compound's Role in Previously Unexplored Cellular Contexts
The functional implications of this compound metabolism are being explored in new and significant cellular contexts, extending beyond simple protein turnover.
One such area is xenobiotic metabolism . Research has revealed that PCYOX1 can metabolize salirasib, an anti-cancer drug that mimics S-farnesyl-L-cysteine. nih.govacs.org This finding suggests a previously unknown role for PCYOXs in drug metabolism, where they may influence the efficacy and clearance of certain therapeutic compounds. acs.org
Furthermore, the metabolism of this compound derivatives has been linked to the regulation of apoptosis , or programmed cell death. Inhibition of the enzyme Icmt by its substrate N-acetyl-S-geranylgeranyl-L-cysteine (AGGC) was found to induce apoptosis in endothelial cells. molbiolcell.org The mechanism involves the attenuation of Ras methylation and activation, which in turn suppresses downstream anti-apoptotic signaling molecules such as Akt, ERK-1, and ERK-2. molbiolcell.org This positions Icmt and its substrates as modulators of a critical cell signaling pathway that controls cell survival. Overexpression of Icmt was shown to protect cells from apoptosis induced by various stressors, reinforcing the importance of this metabolic axis. molbiolcell.org
Development of Advanced Methodologies for In Situ and Real-Time Analysis of Prenylcysteine Dynamics
Understanding the precise role of this compound and related prenylation events requires sophisticated tools that can monitor these processes within the complex environment of a living cell. Significant progress is being made in developing such methodologies.
Metabolic Labeling with Bio-orthogonal Probes is a powerful strategy for identifying and tracking prenylated proteins. creative-proteomics.com This approach involves feeding cells synthetic isoprenoid analogues containing a chemically reactive group, such as an azide (B81097) or an alkyne (e.g., azido-geranylgeranyl alcohol or C15AlkOPP). nih.govresearchgate.netresearchgate.net These probes are metabolically incorporated into proteins by cellular machinery. The tagged proteins can then be selectively labeled with reporter molecules (like biotin (B1667282) or a fluorophore) via a "click" reaction, allowing for their enrichment, identification by mass spectrometry, and visualization. nih.govresearchgate.net
Fluorescent Probes enable the real-time visualization of prenylation dynamics. An intrinsically fluorescent analog of geraniol, Didehydrogeranylgeranyl (ΔΔGG), has been synthesized. nih.govacs.orgacs.org When this probe is incorporated into proteins, it allows for the direct observation of their subcellular localization and interactions using fluorescence microscopy. nih.govacs.org This method avoids the need for larger fluorescent protein tags and provides a more direct readout of the prenylated molecule itself.
Advanced Imaging and Analytical Techniques are providing unprecedented insights. The combination of fluorescence microscopy with techniques like rapamycin-induced protein heterodimerization allows researchers to study the dynamic, reversible binding of geranylgeranylated proteins to cellular membranes in real time. molbiolcell.org Additionally, native ambient mass spectrometry is emerging as a method for the in situ analysis of lipid-modified proteins, including geranylgeranylated proteins like Rab3A, directly from tissue sections while preserving their non-covalent interactions. nih.gov These cutting-edge approaches are crucial for dissecting the rapid and transient interactions that govern prenylcysteine dynamics and function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
